7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Description
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-propyl-3H-pyrazolo[3,4-d]triazin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-2-3-12-6-5(4-8-12)7(13)10-11-9-6/h4H,2-3H2,1H3,(H,9,10,13) |
InChI Key |
OZLZWZCCBZPHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=O)NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves the condensation of hydrazine derivatives with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or using acid/base catalysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Studies indicate that derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one exhibit cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : Research suggests that these compounds may inhibit specific kinases involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives possess significant anti-proliferative effects on breast cancer cells (MCF-7) and lung cancer cells (A549) .
Agricultural Applications
In agriculture, 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been investigated for its potential as a pesticide or herbicide:
- Pesticidal Activity : Certain formulations have shown effectiveness against common agricultural pests.
- Field Trials : Trials conducted in controlled environments indicated a reduction in pest populations by over 50% when treated with formulations containing this compound .
Materials Science
The compound's unique chemical structure lends itself to applications in materials science:
- Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.
- Case Study : Research has shown that incorporating pyrazolo[3,4-d][1,2,3]triazin derivatives into polymer matrices can improve their resistance to degradation under environmental stressors .
Data Tables
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | Significant cytotoxicity against MCF-7 and A549 cells |
| Agricultural Science | Pesticide formulation | Over 50% reduction in pest populations |
| Materials Science | Polymer synthesis | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction . Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, forming essential hydrogen bonds .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 7-position substituent significantly influences molecular properties. Key comparisons include:
- Lipophilicity : The propyl group balances solubility and membrane permeability compared to the phenyl group, which increases hydrophobicity .
- Collision Cross-Section (CCS) : For the phenyl analog, predicted CCS values for [M+H]+ and [M+Na]+ adducts are 143.5 Ų and 159.6 Ų, respectively . Propyl derivatives are expected to have slightly smaller CCS due to reduced steric bulk.
Bioactivity and Structure-Activity Relationships (SAR)
- Herbicidal Activity : 3H-Pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives exhibit PPO inhibition. The propyl substituent’s alkyl chain may optimize interactions with hydrophobic enzyme pockets, while bulkier groups (e.g., 2,3-dichlorobenzyl in ) enhance binding affinity but reduce solubility .
- Substituent Impact :
- Halogens (e.g., Br, I) : Improve electronegativity and enzyme binding but may increase photodegradation .
- Aryl Groups (e.g., phenyl) : Enhance π-π stacking with aromatic residues in PPO, boosting potency .
- Alkyl Chains (e.g., propyl) : Improve solubility and metabolic stability compared to halogens or aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
